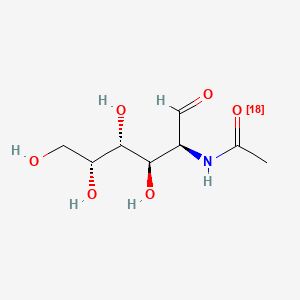
2-Acetamido-2-deoxy-D-talose-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-D-talose-18O is a derivative of D-talose, a rare aldohexose sugar. This compound is characterized by the presence of an acetamido group at the second carbon and the incorporation of the stable isotope oxygen-18. The modification with the acetamido group and the isotope labeling makes this compound valuable for various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-talose-18O typically involves the following steps:
Starting Material: The synthesis begins with D-talose.
Acetamidation: The hydroxyl group at the second carbon of D-talose is replaced with an acetamido group. This can be achieved through the reaction with acetic anhydride in the presence of a base such as pyridine.
Isotope Labeling: The incorporation of oxygen-18 can be done by using labeled water (H2^18O) during the reaction process. This ensures that the oxygen-18 isotope is incorporated into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of labeled water and other reagents in bulk quantities is essential for the industrial-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-D-talose-18O can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and barium benzoate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid (HCl) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-acetamido-2-deoxy-D-talonic acid.
Reduction: Formation of 2-acetamido-2-deoxy-D-talitol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-D-talose-18O has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies due to the presence of the stable isotope oxygen-18.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Chemistry: Utilized in the study of reaction mechanisms and pathways involving acetamido sugars.
Industry: Employed in the synthesis of complex carbohydrates and glycoproteins.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-deoxy-D-talose-18O involves its interaction with specific enzymes and metabolic pathways. The acetamido group allows the compound to participate in glycosylation reactions, while the oxygen-18 isotope serves as a tracer for studying these processes. The compound can target glycosyltransferases and other enzymes involved in carbohydrate metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but with a glucose backbone.
2-Acetamido-2-deoxy-D-galactose: Similar structure but with a galactose backbone.
2-Acetamido-2-deoxy-D-mannose: Similar structure but with a mannose backbone.
Uniqueness
2-Acetamido-2-deoxy-D-talose-18O is unique due to the incorporation of the oxygen-18 isotope, which makes it particularly valuable for tracer studies and metabolic research. Its specific structure and labeling provide distinct advantages in studying biochemical pathways and reactions involving acetamido sugars.
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i12+2 |
Clave InChI |
MBLBDJOUHNCFQT-ZBBUFIKISA-N |
SMILES isomérico |
CC(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


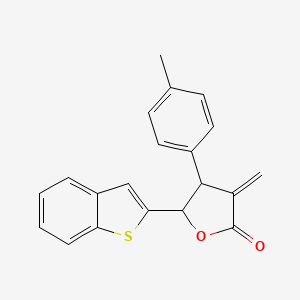
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)


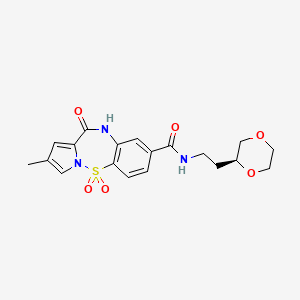
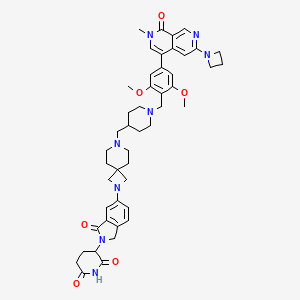
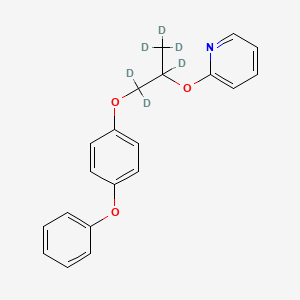
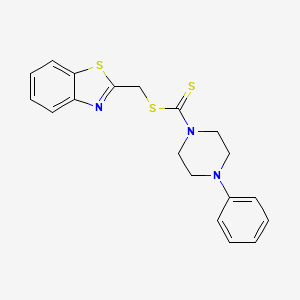
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
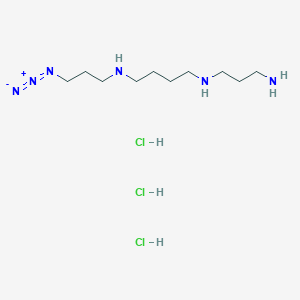
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)


